N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Historical Context of Tetrahydropyrimidine Development
The tetrahydropyrimidine scaffold emerged as a critical heterocyclic system following Pietro Biginelli’s 1891 discovery of the multicomponent Biginelli reaction. This one-pot synthesis method combined β-keto esters, aldehydes, and urea derivatives under acidic conditions to produce dihydropyrimidinones (DHPMs), laying the foundation for modern tetrahydropyrimidine chemistry. Early 20th-century studies focused on structural elucidation, while mid-century advancements in spectroscopic techniques enabled precise characterization of substituent effects.
By the late 20th century, researchers recognized tetrahydropyrimidines’ bioisosteric relationship with nucleic acid pyrimidines, driving medicinal chemistry applications. The introduction of thiourea variants in the 1990s expanded synthetic versatility, allowing access to 2-thioxo derivatives like the target compound. Modern catalytic innovations, including DABCO and HCl-mediated protocols, now achieve yields exceeding 85% under reflux conditions.
Table 1: Key Milestones in Tetrahydropyrimidine Synthesis
Significance in Medicinal Chemistry Research
Tetrahydropyrimidine carboxamides exhibit broad pharmacodynamic profiles due to their ability to mimic endogenous purine/pyrimidine structures. The target compound’s 3,5-dimethylphenyl and 3-methoxyphenyl substituents enhance lipophilicity (clogP ≈ 3.8), facilitating membrane penetration. Structural analyses reveal three critical bioactivity determinants:
- Carboxamide moiety : Hydrogen bonds with protease active sites
- Methoxy groups : Electron-donating effects stabilize charge-transfer complexes
- Methyl substitutions : Steric shielding of the tetrahydropyrimidine core
Table 2: Biological Activities of Structural Analogues
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Monastrol (reference DHPM) | 19.2 | Eg5 kinesin |
| 3-Nitro DHPM derivative | 8.7 | Bacterial DNA gyrase |
| Target compound analogue | 12.4 | COX-2 inhibition |
Position within Dihydropyrimidinone (DHPM) Family
The target compound belongs to the 5-carboxamide DHPM subclass, distinguished by:
- C5 substitution : Carboxamide group replaces traditional ester functionality
- C4 aromaticity : 3-Methoxyphenyl enhances π-stacking vs. aliphatic DHPMs
- N1 modification : 3,5-Dimethylphenyl introduces steric bulk absent in parent DHPMs
Comparative molecular field analysis (CoMFA) shows 47% higher electrostatic potential at the carboxamide oxygen versus ethyl ester analogues. This modification improves target selectivity by:
- Increasing hydrogen bond donor capacity (HBD = 2 vs. 0 for esters)
- Reducing logD by 0.8 units vs. ethyl carboxylates
- Enhancing binding to amide-recognizing receptors (e.g., kinase ATP pockets)
Figure 1: Structural Comparison to Classical DHPMs
Classical DHPM: R1=OEt, R2=Ph, R3=H
Target Compound: R1=CONH(3,5-Me₂Ph), R2=3-MeOPh, R3=Me
Pharmacophoric Elements of the Target Compound
Four structural regions constitute the compound’s pharmacophore:
Tetrahydropyrimidine core :
C5 carboxamide :
- NH forms bidentate H-bonds (2.8–3.2 Å) with Asp/Flu residues
- Methylphenyl group induces 15° aryl ring twist vs. unsubstituted analogues
C4 3-methoxyphenyl :
N3 3,5-dimethylphenyl :
Pharmacokinetic Predictions
- Topological polar surface area: 98.7 Ų (suggesting moderate permeability)
- Predicted Caco-2 permeability: 12.3 × 10⁻⁶ cm/s
- CYP3A4 inhibition probability: 0.67 (moderate interaction risk)
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-12-8-13(2)10-16(9-12)23-20(25)18-14(3)22-21(26)24-19(18)15-6-5-7-17(11-15)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWJREXKYLAQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydropyrimidine core, followed by the introduction of the 3,5-dimethylphenyl and 3-methoxyphenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrahydropyrimidine core.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The tetrahydropyrimidine core can bind to enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Substituent Effects
- Electron-withdrawing groups (e.g., CF3): Increase metabolic stability but reduce solubility.
- Electron-donating groups (e.g., methoxy) : Improve solubility via polar interactions. The 3-methoxy group in the parent compound may facilitate π-stacking in biological systems .
- Halogen substituents (e.g., Cl) : The 4-chloro analog exhibits higher antibacterial activity, likely due to increased membrane permeability .
Functional Group Modifications
- 2-Oxo vs. 2-thioxo: Replacement of the 2-oxo group with thioxo (as in the thieno-fused analog) introduces a stronger H-bond acceptor, improving binding to cysteine-rich enzymes . However, this substitution reduces thermal stability .
- Carboxamide vs. ester: The carboxamide group in the parent compound offers H-bond donor capacity, critical for target engagement, whereas the ethyl ester derivative prioritizes passive diffusion .
Biological Activity
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H23N3O3
- Molecular Weight : 365.43 g/mol
- CAS Number : 361182-47-0
This compound belongs to the class of tetrahydropyrimidines and features a carboxamide functional group, which is known for its biological activity. The presence of various aromatic substitutions contributes to its unique chemical properties and biological interactions.
1. Antifungal Activity
This compound has demonstrated promising antifungal properties, particularly against Candida albicans. Studies indicate that it interacts with specific molecular targets within fungal cells, potentially inhibiting their growth and proliferation through modulation of enzyme activities or receptor functions .
2. Hypoglycemic Effects
Research indicates that this compound exhibits significant hypoglycemic effects. It may influence glucose metabolism by modulating pathways involved in insulin signaling or glucose uptake in peripheral tissues. This property suggests potential applications in managing diabetes or related metabolic disorders .
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may:
- Inhibit specific enzymes involved in fungal cell wall synthesis.
- Modulate receptor functions related to glucose metabolism.
Further research is required to elucidate these mechanisms fully and assess any potential side effects associated with therapeutic use.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for health:
These findings highlight the therapeutic potential of this compound in treating fungal infections and metabolic disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Methodological Answer : The compound is typically synthesized via Biginelli-like multicomponent reactions. Key steps include:
- Reagents : Ethyl acetoacetate, substituted aryl aldehydes (e.g., 3-methoxybenzaldehyde), and urea/thiourea derivatives.
- Catalysis : Acidic conditions (HCl, acetic acid) or Lewis acids (e.g., FeCl₃) to facilitate cyclocondensation.
- Substituent Introduction : Post-synthetic modifications (e.g., amidation at the 5-position using 3,5-dimethylaniline) via coupling agents like EDCI/HOBt .
- Optimization : Solvent choice (ethanol or toluene) and temperature (80–100°C) are critical for yield improvement (60–85% reported) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Primary method for unambiguous confirmation of the tetrahydropyrimidine ring conformation and substituent orientations. SHELX suites (e.g., SHELXL for refinement) are standard .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the 2-oxo group (δ 160–165 ppm in ¹³C) and aromatic protons (δ 6.5–7.5 ppm in ¹H) .
- FT-IR : Confirm carbonyl (1650–1700 cm⁻¹) and NH stretching (3200–3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 406) .
Q. What are the documented biological targets or activities of this compound?
- Methodological Answer :
- FFAR2 (Free Fatty Acid Receptor 2) Antagonism : Acts as an inverse agonist (IC₅₀ ~0.5–1.0 µM) in HEK293 cells transfected with human FFAR2, validated via cAMP inhibition assays .
- Anti-inflammatory Potential : Structural analogs show suppression of NF-κB signaling in macrophages, suggesting a scaffold for immunomodulation .
Advanced Research Questions
Q. How do crystallographic parameters inform the compound’s conformational stability?
- Methodological Answer :
-
Unit Cell Analysis : Monoclinic systems (e.g., P2₁/c) with lattice parameters a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, β = 114.443° (analogs in ).
-
Hydrogen Bonding : Intramolecular N–H···O bonds (2.8–3.0 Å) stabilize the tetrahydropyrimidine ring puckering (Cremer-Pople parameters: θ = 15.2°, φ = 30.5°) .
-
Torsional Angles : C7–N1–C8–O1 = −167.3°, indicating restricted rotation around the amide bond .
Crystallographic Data Values Source Space Group P2₁/c Z (Molecules/Unit Cell) 4 R-Factor (Final Refinement) <0.05
Q. How can substituent modifications impact biological activity?
- Methodological Answer :
- 3-Methoxyphenyl vs. Halogenated Analogs : Replacement with 3-bromo or 3-chloro groups enhances FFAR2 binding (ΔIC₅₀ = −0.3 µM) but reduces solubility (logP increases by 0.5) .
- N-Aryl Substitution : 3,5-Dimethylphenyl improves metabolic stability over 4-methoxyphenyl (t₁/₂ in liver microsomes: 45 vs. 22 min) due to steric hindrance of oxidative metabolism .
- Quantitative Structure-Activity Relationship (QSAR) : Hammett σ values correlate with activity; electron-donating groups (e.g., -OCH₃) enhance receptor affinity .
Q. What computational approaches are used to model interactions with FFAR2?
- Methodological Answer :
- Docking Studies : Glide SP/XP protocols (Schrödinger Suite) predict binding in the orthosteric pocket, with key residues: Arg180 (salt bridge), Tyr240 (π-π stacking) .
- Molecular Dynamics (MD) : 100-ns simulations reveal stable hydrogen bonds with Ser86 and Asn89 (occupancy >75%) .
- Free Energy Perturbation (FEP) : Predicts ΔΔG of −1.2 kcal/mol for 3,5-dimethyl substitution vs. hydrogen .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How to reconcile inverse agonist vs. antagonist claims?
- Analysis :
- Assay Variability : cAMP inhibition (inverse agonism) vs. calcium mobilization (antagonism) assays yield conflicting results .
- Cell-Specific Signaling : HEK293 vs. CHO cells show differential coupling to Gαᵢ/Gαq pathways, affecting functional readouts .
- Resolution : Use β-arrestin recruitment assays (e.g., BRET) to clarify biased signaling profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
